![molecular formula C9H14O B144454 2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) CAS No. 138042-37-2](/img/structure/B144454.png)
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI), commonly known as campholenic aldehyde, is an organic compound with a bicyclic structure. It is a colorless liquid with a strong odor and is used in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of campholenic aldehyde is not fully understood. However, it is believed to disrupt the cell membrane of microorganisms, leading to their death. It has also been suggested that campholenic aldehyde may inhibit the synthesis of nucleic acids in microorganisms.
Efectos Bioquímicos Y Fisiológicos
Campholenic aldehyde has been shown to have low toxicity and is not known to have any significant adverse effects on human health. However, it can cause skin irritation and allergic reactions in some individuals. In addition, campholenic aldehyde has been found to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Campholenic aldehyde is a versatile compound that can be used in a wide range of laboratory experiments. Its strong antimicrobial and antifungal properties make it an ideal candidate for studying the effects of various microorganisms on human health. However, its strong odor and potential for skin irritation may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on campholenic aldehyde. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of campholenic aldehyde as a natural preservative in food and cosmetic products. Finally, the development of new applications for campholenic aldehyde in the pharmaceutical industry is an area of great interest.
Métodos De Síntesis
Campholenic aldehyde can be synthesized through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The most commonly used method is the Jones oxidation, which involves the reaction of camphor with a solution of chromic acid in acetic acid. This method yields campholenic aldehyde with a high purity and yield.
Aplicaciones Científicas De Investigación
Campholenic aldehyde has been extensively studied for its antimicrobial, antifungal, and insecticidal properties. It has been shown to exhibit strong activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Campholenic aldehyde has also been found to have insecticidal activity against the larvae of the mosquito Aedes aegypti.
Propiedades
Número CAS |
138042-37-2 |
|---|---|
Nombre del producto |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI) |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-(1-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C9H14O/c1-7(10)5-9-4-2-3-8(9)6-9/h8H,2-6H2,1H3 |
Clave InChI |
SQTCHBUCXXGLIN-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CCCC1C2 |
SMILES canónico |
CC(=O)CC12CCCC1C2 |
Sinónimos |
2-Propanone, 1-bicyclo[3.1.0]hex-1-yl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




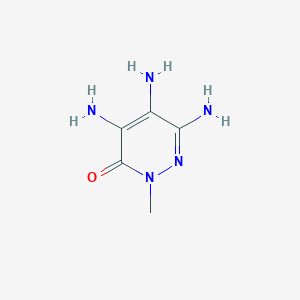
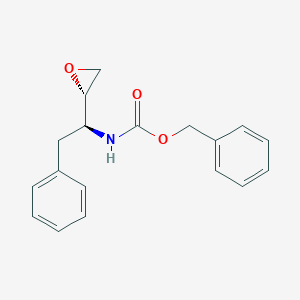
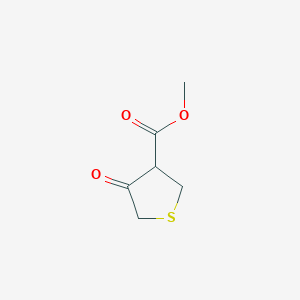
![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
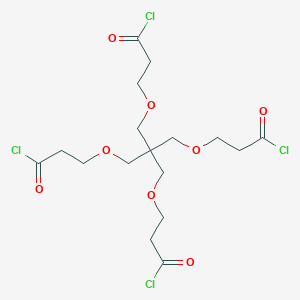
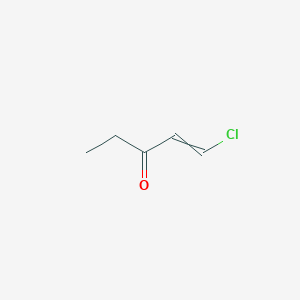
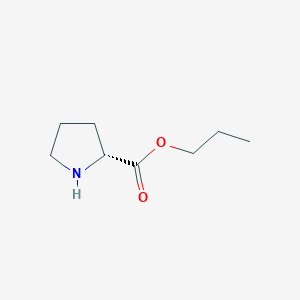
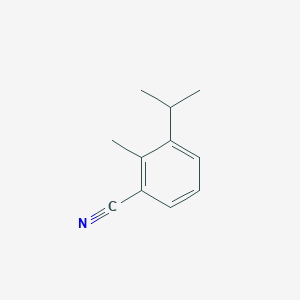
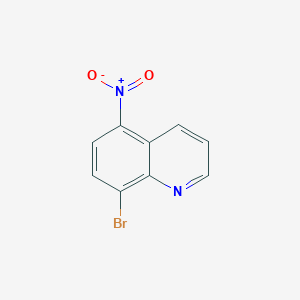
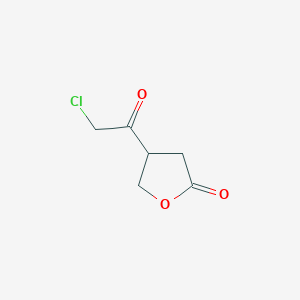
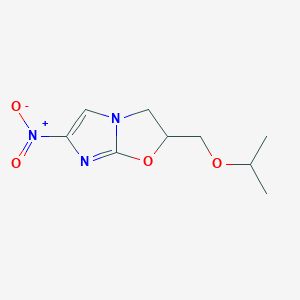

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)